3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((2-Morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic hybrid compound featuring a 1,2,4-triazole core linked to a benzo[d]thiazol-2(3H)-one moiety via a methylene bridge. The 1,2,4-triazole ring is substituted with a phenyl group at position 4 and a thioether side chain at position 5, terminating in a morpholino-2-oxoethyl group. The benzo[d]thiazol-2(3H)-one fragment is known for its role in enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
3-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c28-20(25-10-12-30-13-11-25)15-31-21-24-23-19(27(21)16-6-2-1-3-7-16)14-26-17-8-4-5-9-18(17)32-22(26)29/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEGKZSQUMFKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure incorporates multiple functional groups that may contribute to its pharmacological effects.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 479.6 g/mol
- CAS Number : 847401-13-2
The presence of a triazole moiety is significant as triazoles are known for their diverse biological activities, including antifungal and anticancer properties. The benzo[d]thiazole ring further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have suggested that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of thiazoles and triazoles have shown cytotoxic effects against various cancer cell lines. The compound's structure likely influences its interaction with biological targets, leading to its potential efficacy.
-
Mechanism of Action :
- The triazole ring may interact with DNA or proteins involved in cell proliferation, leading to apoptosis in cancer cells.
- Studies indicate that modifications in the phenyl and thiazole rings can enhance cytotoxicity by altering binding affinity to target proteins.
- Case Studies :
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy:
- Antibacterial and Antifungal Effects :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer activity; interacts with DNA/proteins |
| Morpholino Group | Enhances solubility and bioavailability |
| Thiazole Substituents | Modifications can increase potency against specific cancer types |
| Phenyl Group | Electron-donating groups increase cytotoxicity |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives of triazole have been shown to inhibit the growth of resistant strains of pathogens .
- Anticancer Properties : The presence of the triazole ring is associated with anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation . Notably, some derivatives have been identified as potential inhibitors of key kinases involved in cancer proliferation.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have documented the efficacy of similar compounds:
- A study focusing on triazole derivatives demonstrated their effectiveness against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer) . The research highlighted that certain modifications to the triazole structure could enhance cytotoxicity.
- Another case involved the synthesis of novel triazole-thiol derivatives that showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings underscore the importance of structural modifications in enhancing bioactivity.
Comparison with Similar Compounds
5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene derivatives
Compounds such as 5-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one () share the morpholino moiety but differ in their core structure (thiazolidin-4-one vs. 1,2,4-triazole). The sulfonyl group in this analogue may enhance solubility but reduce membrane permeability compared to the thioether linkage in the target compound .
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-ones
These derivatives () incorporate a quinazolin-4-one core instead of benzo[d]thiazol-2(3H)-one.
2-(2-Oxo-2-phenylethyl)-4-arylideneamino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-ones
These triazolone derivatives () feature a phenylethyl group and thiophene substituents. While their synthetic yields (66–81%) are comparable to those of the target compound, their melting points (116–131°C) suggest lower crystallinity, which may affect formulation stability .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Properties
Notes:
- The target compound’s morpholino-2-oxoethyl group may enhance kinase inhibition via H-bonding, a feature absent in sulfonyl-containing analogues .
- Quinazolin-4-one derivatives exhibit superior anti-tubercular activity, suggesting that the benzo[d]thiazol-2(3H)-one core in the target compound could be optimized for similar efficacy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound’s synthesis likely involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with sodium in ethanol .
- Step 2 : Introduction of the morpholino-2-oxoethyl thioether group using bromoacetophenone derivatives in anhydrous ethanol, followed by 5-hour reflux .
- Step 3 : Purification via recrystallization from ethanol/water (1:2) mixtures, which typically yields 60–80% . Optimization Tips : Adjust molar ratios of sodium or bromoacetophenone, extend reflux times, or use alternative solvents (e.g., DMF for polar intermediates).
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization steps include:
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ (morpholino-oxoethyl) and thioether (C-S) bands at ~650 cm⁻¹ .
- NMR Analysis :
- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole), methylene protons adjacent to sulfur (δ 3.5–4.0 ppm), and morpholino protons (δ 3.2–3.7 ppm) .
- ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the triazole ring (δ 150–160 ppm) .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Contradictions may arise from:
- Tautomerism : The triazole-thione/thiol equilibrium can shift in solution, altering NMR signals. Use deuterated DMSO or CDCl₃ to stabilize the preferred tautomer .
- Steric Effects : Bulky substituents (e.g., phenyl groups) may cause anisotropic shifts. Compare with analogs in (e.g., compound 3b vs. 4a) .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
Q. What strategies are effective in evaluating structure-activity relationships (SAR) for this compound?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or pyridinyl) to assess electronic effects on bioactivity .
- Functional Group Replacement : Replace the morpholino moiety with piperazine or thiomorpholine to study steric/electronic impacts .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes, leveraging structural data from .
Q. What methodologies are recommended for assessing pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to determine unbound fraction .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
